Heptanedioate

説明

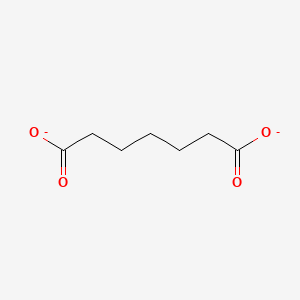

Structure

2D Structure

3D Structure

特性

分子式 |

C7H10O4-2 |

|---|---|

分子量 |

158.15 g/mol |

IUPAC名 |

heptanedioate |

InChI |

InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)/p-2 |

InChIキー |

WLJVNTCWHIRURA-UHFFFAOYSA-L |

SMILES |

C(CCC(=O)[O-])CCC(=O)[O-] |

正規SMILES |

C(CCC(=O)[O-])CCC(=O)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Heptanedioate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of heptanedioate, its parent acid (heptanedioic acid), and its common esters. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and chemical reactions.

Introduction to this compound

This compound, also known as pimelate, is the dianion of heptanedioic acid (pimelic acid). It is an alpha,omega-dicarboxylic acid with a seven-carbon chain. This structure imparts specific chemical characteristics that make it a valuable intermediate in various chemical and biological processes. In biological systems, derivatives of pimelic acid are crucial for the biosynthesis of the amino acid lysine and the vitamin biotin. In industrial applications, it serves as a building block for polymers, plasticizers, and other specialty chemicals.

Physicochemical Properties

The properties of this compound are intrinsically linked to its parent acid, heptanedioic acid. The following tables summarize the key physicochemical properties of heptanedioic acid and its dimethyl and diethyl esters.

Table 1: Physicochemical Properties of Heptanedioic Acid (Pimelic Acid)

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molar Mass | 160.17 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 103-105 °C | |

| Boiling Point | 212 °C at 10 mmHg | |

| Water Solubility | 25 g/L at 13 °C | |

| pKa₁ | 4.51 at 25 °C | |

| pKa₂ | 5.43 at 25 °C | |

| Density | 1.329 g/cm³ |

Table 2: Physicochemical Properties of this compound Esters

| Property | Dimethyl this compound | Diethyl this compound | Reference |

| Molecular Formula | C₉H₁₆O₄ | C₁₁H₂₀O₄ | [2][3] |

| Molar Mass | 188.22 g/mol | 216.27 g/mol | [2][3] |

| Appearance | Liquid | Colorless transparent liquid | [4][5] |

| Melting Point | -21 °C | -24 °C | [4][5] |

| Boiling Point | 121-122 °C at 11 mmHg | 192-194 °C at 100 mmHg | [4][5] |

| Density | 1.041 g/mL at 25 °C | 0.994 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.431 | 1.430 | [4][5] |

| Solubility | Slightly soluble in water; soluble in ethanol, benzene, ether | Insoluble in water; soluble in ethanol, ethyl ether, ethyl acetate | [4][5] |

Reactivity and Chemical Behavior

This compound, as a dicarboxylate, and its parent acid exhibit a range of chemical reactions characteristic of carboxylic acids.

Acid-Base Reactions

Heptanedioic acid is a diprotic acid, meaning it can donate two protons. The two pKa values indicate the ease of removal of the first and second protons. The proximity of the two carboxyl groups influences their acidity. The first dissociation is more favorable than the second due to the electrostatic repulsion from the newly formed carboxylate anion.

Heptanedioic acid reacts with bases to form this compound salts. For example, with sodium hydroxide, it forms disodium this compound.

Esterification

Heptanedioic acid readily undergoes esterification with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to form diesters. This reaction is reversible and is a common method for synthesizing dimethyl and diethyl this compound.

Reduction

The carboxyl groups of this compound and its esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction yields 1,7-heptanediol.

Amidation

Heptanedioic acid can react with amines to form amides. With diamines, it can form polyamides.

Stability of this compound Salts

Aqueous solutions of simple alkali metal salts of this compound are generally stable. However, the stability can be affected by pH and the presence of other reactive species. Solutions of salts of heavy metals with this compound may be less stable and can be prone to precipitation.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of heptanedioic acid.

Materials:

-

Heptanedioic acid

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Accurately weigh a sample of heptanedioic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Titrate the heptanedioic acid solution with the standardized NaOH solution, adding the titrant in small increments (e.g., 0.5 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the second equivalence point.

-

Plot a graph of pH versus the volume of NaOH added.

-

Determine the two equivalence points from the titration curve (the points of steepest pH change). The pKa values correspond to the pH at the half-equivalence points. Alternatively, the pKa values can be determined from the inflection points of the first derivative plot of the titration curve.

Determination of Solubility

Objective: To determine the solubility of heptanedioic acid in water at a specific temperature.

Materials:

-

Heptanedioic acid

-

Deionized water

-

Constant temperature water bath with shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter)

-

Volumetric flasks and pipettes

-

Standardized 0.1 M NaOH solution

-

Phenolphthalein indicator

Procedure:

-

Prepare a saturated solution of heptanedioic acid by adding an excess amount of the solid to a known volume of deionized water in a sealed flask.

-

Place the flask in the constant temperature water bath and shake for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette and filter it to remove any suspended particles.

-

Dilute the filtered solution with a known volume of deionized water in a volumetric flask.

-

Titrate a known aliquot of the diluted solution with the standardized NaOH solution using phenolphthalein as an indicator.

-

Calculate the concentration of heptanedioic acid in the saturated solution from the titration data.

-

Express the solubility in grams per 100 mL or moles per liter.

Synthesis of Diethyl this compound (Fischer Esterification)

Objective: To synthesize diethyl this compound from heptanedioic acid and ethanol.

Materials:

-

Heptanedioic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Place heptanedioic acid and an excess of absolute ethanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for several hours.[6]

-

After cooling, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with an organic solvent like diethyl ether.

-

Wash the organic layer with 5% sodium bicarbonate solution to neutralize the excess acid, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting diethyl this compound by vacuum distillation.[6]

Visualizations

General Reactivity of this compound

The following diagram illustrates the primary chemical transformations of this compound.

Caption: Key chemical reactions of heptanedioic acid and this compound.

Biotin Synthesis Pathway in Bacillus subtilis

This compound, in the form of pimelate, is a crucial precursor in the biosynthesis of biotin (Vitamin B7) in microorganisms like Bacillus subtilis. The following workflow outlines the initial stages of this pathway.

Caption: The biotin synthesis pathway in B. subtilis, starting from pimelic acid.[7][8]

References

- 1. Heptanedioic acid [webbook.nist.gov]

- 2. Dimethyl this compound | C9H16O4 | CID 74416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl pimelate | C11H20O4 | CID 16300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Diethyl this compound [chembk.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Pimelic Acid from Cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimelic acid (Heptanedioic acid) is a seven-carbon α,ω-dicarboxylic acid that serves as a valuable monomer in the synthesis of specialty polyamides, polyesters, and lubricants. It is also a precursor in the production of certain pharmaceuticals. While numerous synthetic routes to pimelic acid exist, those originating from the abundant and cost-effective feedstock, cyclohexanone, are of significant industrial and academic interest. This technical guide provides an in-depth review of two primary synthetic pathways for producing pimelic acid from cyclohexanone. It includes detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to facilitate comprehension and replication by researchers in organic synthesis and drug development.

Introduction

The conversion of a six-carbon cyclic ketone, cyclohexanone, into a seven-carbon linear dicarboxylic acid, pimelic acid, necessitates the introduction of an additional carbon atom and subsequent ring cleavage. Direct oxidative cleavage of cyclohexanone, a common industrial process, yields adipic acid (a C6 dicarboxylic acid) and is therefore unsuitable for pimelic acid synthesis. The primary strategies to achieve the required C6 to C7 transformation involve either a condensation reaction to append the seventh carbon prior to ring opening, or a carboxylation followed by an alcoholysis-driven ring cleavage.

This guide details two effective methods:

-

Pathway 1: The Classical Claisen Condensation Route. This well-established method involves the condensation of cyclohexanone with an oxalate ester, followed by decarbonylation and alkaline hydrolysis of the cyclic intermediate.[1][2]

-

Pathway 2: Carboxylation and In-Situ Ring Opening. A more modern approach, often detailed in patent literature, involves the carboxylation of cyclohexanone followed by a direct, one-pot ring opening of the intermediate β-keto ester salt to form pimelate esters.[3][4]

Each pathway will be presented with a detailed experimental protocol, a summary of quantitative data, and a visualization of the reaction workflow.

Pathway 1: Claisen Condensation with Diethyl Oxalate

This classical synthesis provides a reliable, multi-step route to pimelic acid. The key is the initial Claisen condensation between cyclohexanone and diethyl oxalate, which introduces the required seventh carbon atom in the form of a glyoxalate side chain.[1][5][6] Subsequent thermal decarbonylation and saponification yield the final product.

Reaction Workflow

The logical flow of the Claisen condensation pathway involves three main chemical transformations.

Caption: Workflow for pimelic acid synthesis via the Claisen condensation route.

Experimental Protocol: Claisen Condensation Route

The following protocol is adapted from the established procedure published in Organic Syntheses.[1]

Step A: Synthesis of Ethyl 2-ketocyclohexylglyoxalate

-

Prepare a solution of sodium ethoxide by cautiously adding clean sodium (46 g, 2.0 mol) to anhydrous ethyl alcohol (600 cc) in a 2-L three-necked flask equipped with a dropping funnel, a mercury-sealed stirrer, and a reflux condenser protected by a calcium chloride tube.

-

Immerse the flask in an ice-salt bath and stir until the solution temperature reaches 10°C.

-

Prepare an ice-cold solution of cyclohexanone (196 g, 2.0 mol) and ethyl oxalate (292 g, 2.0 mol).

-

Add the cyclohexanone-oxalate solution from the dropping funnel to the sodium ethoxide solution over approximately 15 minutes with vigorous stirring. Maintain the ice bath for one hour after addition is complete.

-

Allow the mixture to stir at room temperature for six hours.

-

Decompose the reaction mixture by the careful addition of an ice-cold dilute sulfuric acid solution (56 cc concentrated H₂SO₄ in 435 g of ice), maintaining the temperature between 5–10°C.

-

Dilute the solution with cold water to a total volume of approximately 4 L. The product, ethyl 2-ketocyclohexylglyoxalate, will separate as a heavy oil.

-

Separate the oil and extract the aqueous layer with four 500-cc portions of benzene. Combine the oil and benzene extracts, wash with two 200-cc portions of water, and remove the benzene via distillation on a steam bath.

Step B: Thermal Decarbonylation to Ethyl 2-ketohexahydrobenzoate

-

Heat the crude ethyl 2-ketocyclohexylglyoxalate from Step A to 150°C. Carbon monoxide evolution will begin.

-

Raise the temperature slowly to 180°C and maintain until gas evolution ceases (approximately one hour).

-

The crude ethyl 2-ketohexahydrobenzoate is used directly in the next step without purification.

Step C: Alkaline Hydrolysis to Pimelic Acid

-

Prepare a solution of potassium hydroxide (168 g, 3.0 mol) in water (168 cc).

-

Add the crude ethyl 2-ketohexahydrobenzoate to the KOH solution in a large flask fitted with a reflux condenser.

-

Heat the mixture to reflux for two hours.

-

After cooling, acidify the reaction mixture with 450 cc of concentrated hydrochloric acid.

-

Cool the acidified mixture in an ice bath to precipitate the crude pimelic acid.

-

Filter the crude product and recrystallize from a minimum amount of benzene to yield pure pimelic acid. An additional crop can be obtained by distilling the acetone used for washing and recrystallizing the residue.

Data Summary: Claisen Condensation Route

| Parameter | Value | Source |

| Reactants (Initial) | ||

| Cyclohexanone | 196 g (2.0 mol) | [1] |

| Diethyl Oxalate | 292 g (2.0 mol) | [1] |

| Sodium (for ethoxide) | 46 g (2.0 mol) | [1] |

| Reaction Conditions | ||

| Condensation Temp. | 10°C, then Room Temp. | [1] |

| Decarbonylation Temp. | 150–180°C | [1] |

| Hydrolysis Conditions | Reflux with KOH | [1] |

| Product & Yield | ||

| Final Product | Pimelic Acid | [1] |

| Total Yield (based on cyclohexanone) | 75–83 g (47–54%) | [1] |

| Melting Point | 103-105°C | [2] |

Pathway 2: Carboxylation and In-Situ Ring Opening

This pathway offers a more direct route to pimelic acid esters by avoiding the isolation of the cyclic intermediate. The process involves two key stages: first, the carboxylation of cyclohexanone using a dialkyl carbonate to form a β-keto ester, and second, the alcoholysis of this intermediate, which cleaves the ring to form the linear pimelate diester.[3][4] The final acid is obtained by standard ester hydrolysis.

Reaction Workflow

The workflow for this pathway is streamlined, combining the ring-opening step with the initial carboxylation reaction mixture.

Caption: Workflow for pimelate ester synthesis via carboxylation and ring opening.

Experimental Protocol: Carboxylation Route

This representative protocol is synthesized from examples provided in patent literature.[4]

Step A & B: One-Pot Synthesis of Diethyl Pimelate

-

To a 1-L stirred flask, add diethyl carbonate (236 g, 2.0 mol), powdered sodium ethoxide (136 g, 2.0 mol), and toluene (200 g).

-

Heat the mixture to 40°C.

-

Add cyclohexanone (147 g, 1.5 mol) to the mixture over the course of 2 hours, maintaining the temperature at 40°C.

-

After the addition is complete, add ethanol (92 g, 2.0 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12 hours.

-

Cool the reaction mixture and add 500 mL of 10% H₂SO₄. Two distinct phases will form.

-

Separate the phases and extract the aqueous phase with a small amount of toluene.

-

Combine the organic phases and purify by distillation to yield diethyl pimelate.

Step C: Hydrolysis to Pimelic Acid (General Procedure)

-

The isolated diethyl pimelate can be hydrolyzed to pimelic acid by standard procedures, such as refluxing with an excess of aqueous sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl or H₂SO₄).

Data Summary: Carboxylation Route

| Parameter | Value | Source |

| Reactants (Initial) | ||

| Cyclohexanone | 147 g (1.5 mol) | [4] |

| Diethyl Carbonate | 236 g (2.0 mol) | [4] |

| Sodium Ethoxide | 136 g (2.0 mol) | [4] |

| Ethanol (for ring opening) | 92 g (2.0 mol) | [4] |

| Reaction Conditions | ||

| Carboxylation Temp. | 40°C | [4] |

| Ring Opening Temp. | Reflux (Toluene/Ethanol) | [4] |

| Ring Opening Time | 12 hours | [4] |

| Product & Yield | ||

| Intermediate Product | Diethyl Pimelate | [4] |

| Yield of Diethyl Pimelate | 282 g (87%) | [4] |

Conclusion

The synthesis of pimelic acid from cyclohexanone is a well-documented process achievable through multiple strategic pathways. The classical Claisen condensation route, while multi-stepped, is robust and thoroughly described in peer-reviewed literature, offering a reliable method with moderate yields (47-54%). The more contemporary approach involving carboxylation and subsequent in-situ ring opening presents a more streamlined process, particularly for the synthesis of pimelate esters, with reported yields for the diester reaching as high as 87%. The choice of synthetic route will depend on the specific requirements of the researcher, including desired scale, available reagents, and whether the final target is the diacid or its ester derivative. Both methods presented in this guide offer viable and reproducible pathways for obtaining this important C7 dicarboxylic acid from an inexpensive and readily available starting material.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Pimelic acid - Wikipedia [en.wikipedia.org]

- 3. EP0643036A1 - Process for the preparation of esters of pimelic acid - Google Patents [patents.google.com]

- 4. US5436365A - Process for the preparation of pimelic esters - Google Patents [patents.google.com]

- 5. byjus.com [byjus.com]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

The Natural Occurrence of Heptanedioate in Plants: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptanedioate, more commonly known as pimelic acid, is a seven-carbon α,ω-dicarboxylic acid.[1] While its industrial importance is less pronounced compared to shorter-chain dicarboxylic acids like adipic acid, derivatives of pimelic acid play a crucial role in the biosynthesis of the essential vitamin biotin (vitamin B7) in plants and microorganisms.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, its biosynthesis, physiological roles, and methods for its analysis.

This compound as a Precursor in Biotin Biosynthesis

The primary and most well-characterized role of this compound in plants is as a precursor in the biotin biosynthesis pathway. Biotin is an indispensable cofactor for a suite of carboxylase enzymes involved in critical metabolic processes such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[2] Plants, unlike animals, are capable of de novo biotin synthesis.[2]

The conversion of pimeloyl-CoA, an activated form of pimelic acid, to biotin is a conserved pathway involving four key enzymatic steps.[3][4] In the model plant Arabidopsis thaliana, the genes encoding these enzymes have been identified and are homologous to their bacterial counterparts.[5]

The key enzymes in this pathway are:

-

7-keto-8-aminopelargonic acid (KAPA) synthase (KAS) : Catalyzes the condensation of pimeloyl-CoA and L-alanine to form KAPA.[3]

-

7,8-diaminopelargonic acid (DAPA) aminotransferase : Converts KAPA to DAPA.[5]

-

Dethiobiotin (DTB) synthase : Catalyzes the formation of the ureido ring to produce DTB.[5]

-

Biotin synthase : Inserts sulfur to form the thiophene ring of biotin.[3]

An interesting feature of this pathway in plants is its subcellular compartmentation. The initial step, catalyzed by KAPA synthase, occurs in the cytosol, while the subsequent steps leading to biotin are localized in the mitochondria.[3][5] This necessitates the transport of pathway intermediates across the mitochondrial membrane.[3]

Biotin Biosynthesis Pathway from Pimeloyl-CoA

The following diagram illustrates the key steps in the conversion of pimeloyl-CoA to biotin in plants.

Biosynthesis of this compound in Plants

While the pathway from pimeloyl-CoA to biotin is relatively well understood, the upstream biosynthesis of pimelic acid or pimeloyl-CoA in plants is less clear.[6] In bacteria, pimelate synthesis is known to be linked to the fatty acid synthesis pathway.[7][8] However, in plants, the exact mechanism remains an active area of research.

One proposed pathway involves a modified fatty acid synthesis route.[7] Another intriguing possibility, suggested by studies on Arabidopsis responding to pathogen attack, is the formation of pimelic acid through a free radical-catalyzed fragmentation of plastid lipids, specifically galactolipids.[9][10] This process, known as lipid peroxidation, also generates azelaic acid, a compound implicated in plant immune signaling.[9]

The following diagram illustrates a hypothetical workflow for the biosynthesis of pimelic acid via lipid peroxidation.

Quantitative Data on this compound in Plants

Quantitative data on the endogenous levels of this compound in plants are limited. However, studies have shown that its concentration can be influenced by environmental conditions. For instance, in Arabidopsis thaliana, infection with the avirulent bacterium Pseudomonas syringae leads to a significant increase in the levels of both pimelic acid and azelaic acid.[10]

| Plant Species | Tissue | Condition | This compound (Pimelic Acid) Level | Reference |

| Arabidopsis thaliana | Leaves | Mock Infiltration | ~0.02 µg/g dry weight | [10] |

| Arabidopsis thaliana | Leaves | Infection with P. syringae (avirulent) | ~0.12 µg/g dry weight | [10] |

Experimental Protocols for this compound Analysis

The analysis of this compound in plant tissues typically involves extraction followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

General Experimental Workflow

The following diagram outlines a general workflow for the extraction and quantification of this compound from plant samples.

Detailed Methodologies

5.2.1. Extraction

-

Sample Preparation: Collect fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to a constant dry weight.

-

Homogenization: Grind the lyophilized tissue to a fine powder using a mortar and pestle or a ball mill.

-

Solvent Extraction: Extract the powdered tissue with a suitable solvent system. A common choice for organic acids is an 80% methanol solution. The extraction can be enhanced by sonication or shaking at a controlled temperature.

-

Phase Separation: After extraction, centrifuge the mixture to pellet the solid debris. The supernatant containing the extracted metabolites is then collected. For cleaner samples, a liquid-liquid extraction can be performed, for example, with ethyl acetate at an acidic pH to partition the organic acids into the organic phase.

5.2.2. Derivatization for GC-MS Analysis

For GC-MS analysis, the carboxylic acid groups of this compound need to be derivatized to increase their volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

-

Drying: Evaporate the solvent from the extract to complete dryness under a stream of nitrogen.

-

Derivatization Reaction: Add the silylating reagent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine) to the dried extract.

-

Incubation: Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.

-

Analysis: The derivatized sample is then ready for injection into the GC-MS system.

5.2.3. LC-MS/MS Analysis

LC-MS/MS offers the advantage of analyzing underivatized samples, which simplifies sample preparation.

-

Sample Cleanup: The initial extract may require cleanup using solid-phase extraction (SPE) to remove interfering compounds. A mixed-mode or anion-exchange SPE cartridge can be effective for isolating organic acids.

-

Chromatography: Use a reverse-phase C18 column for separation. The mobile phase typically consists of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution.

-

Mass Spectrometry: Employ electrospray ionization (ESI) in negative ion mode for detection. Quantification is achieved using multiple reaction monitoring (MRM) by selecting specific precursor-to-product ion transitions for this compound.

Signaling and Physiological Roles Beyond Biotin Synthesis

Currently, there is no direct evidence to suggest that this compound itself acts as a signaling molecule in plants in the same way as phytohormones like jasmonic acid or salicylic acid. Its role appears to be primarily metabolic. However, its production as a result of lipid peroxidation during stress responses suggests a potential indirect link to plant signaling networks. The increase in pimelic acid levels alongside the known signaling molecule azelaic acid during pathogen attack warrants further investigation into its potential role in plant defense.[9][10]

Conclusion

This compound is a naturally occurring dicarboxylic acid in plants with a well-established and vital role as a precursor in the biotin biosynthesis pathway. While the enzymatic steps from pimeloyl-CoA to biotin are conserved and have been characterized in plants like Arabidopsis thaliana, the precise biosynthetic origin of pimelic acid itself remains an area of active investigation, with links to both fatty acid synthesis and lipid peroxidation. Quantitative analysis, though challenging, reveals dynamic changes in this compound levels in response to biotic stress. Further research is needed to fully elucidate its biosynthesis and to explore any potential signaling roles it may have in plant physiology. The methodologies outlined in this guide provide a framework for researchers to pursue these investigations.

References

- 1. Pimelic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Biotin Synthesis in Plants. The First Committed Step of the Pathway Is Catalyzed by a Cytosolic 7-Keto-8-Aminopelargonic Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress of Biotin Research in Plants | Fan 1,2 | Molecular Soil Biology [bioscipublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of the α,ω-dicarboxylic acid precursor of biotin by the canonical fatty acid biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipid profiling of the Arabidopsis hypersensitive response reveals specific lipid peroxidation and fragmentation processes: biogenesis of pimelic and azelaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipid Profiling of the Arabidopsis Hypersensitive Response Reveals Specific Lipid Peroxidation and Fragmentation Processes: Biogenesis of Pimelic and Azelaic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Crossroads of Heptanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanedioate, also known as pimelic acid, is a seven-carbon α,ω-dicarboxylic acid that plays a pivotal, though often narrowly defined, role in cellular metabolism. While not a central component of mainstream energy-producing pathways, its significance as a precursor for essential cofactors and its emergence as a biomarker in certain pathological states warrant a deeper understanding. This technical guide provides a comprehensive overview of the biological roles of this compound, focusing on its biosynthesis, its crucial function in the biotin synthesis pathway, its relationship with lysine metabolism, and its place within the broader context of fatty acid oxidation. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and pathway visualizations to serve as a resource for researchers in metabolism, microbiology, and drug development.

Introduction

This compound is a saturated dicarboxylic acid with the formula HOOC(CH₂)₅COOH.[1][2] In metabolism, it primarily functions as an intermediate in specific biosynthetic pathways rather than as a major energy source.[3] Its metabolic relevance stems from two key areas: its indispensable role as a precursor to biotin (vitamin B7) in many microorganisms and its connection to fatty acid metabolism through omega-oxidation and peroxisomal beta-oxidation.[4][5][6] Furthermore, altered levels of this compound have been associated with certain metabolic disorders, highlighting its potential as a biomarker.[1][3] This guide will delve into the technical details of this compound's journey through various metabolic pathways.

Biosynthesis of this compound

The primary route for the de novo synthesis of this compound is intricately linked to the well-established fatty acid synthesis (FAS) pathway.[4][7][8] Unlike the synthesis of typical fatty acids, the production of the pimeloyl moiety for biotin synthesis involves hijacking and modifying the standard FAS machinery in bacteria like Escherichia coli and Bacillus subtilis.

The Modified Fatty Acid Synthesis Pathway in E. coli

In E. coli, the synthesis of the pimeloyl moiety requires two dedicated enzymes, BioC and BioH, which are not found in the main fatty acid synthase operon.[9][10] The pathway proceeds as follows:

-

Methylation of Malonyl-ACP: The process is initiated by the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, BioC. BioC methylates the free carboxyl group of malonyl-acyl carrier protein (malonyl-ACP), a key building block in fatty acid synthesis.[9][11] This creates a malonyl-ACP methyl ester.

-

Elongation via Fatty Acid Synthase: This methylated substrate is then channeled into the fatty acid synthesis cycle. It undergoes two rounds of elongation, with each round adding a two-carbon unit from malonyl-ACP. This results in the formation of a seven-carbon chain, pimeloyl-ACP methyl ester.[9]

-

Demethylation by BioH: The final step in pimeloyl-ACP synthesis is the hydrolysis of the methyl ester by the carboxylesterase BioH, yielding pimeloyl-ACP and methanol.[9][10] Pimeloyl-ACP is then ready to be used in the next stage of biotin synthesis.

Pathways in Bacillus subtilis

B. subtilis employs two distinct pathways for generating the pimeloyl moiety for biotin synthesis.[8]

-

Fatty Acid Synthesis and Activation: The primary pathway is thought to originate from the fatty acid synthesis pathway, similar to E. coli, though the exact mechanism of cleaving a seven-carbon intermediate is not fully elucidated.[4][8] The free pimelic acid is then activated to pimeloyl-CoA by the pimeloyl-CoA synthetase BioW, an ATP-dependent reaction.[8][12]

-

Cytochrome P450-dependent Pathway: A secondary, apparently redundant, route involves the cytochrome P450 enzyme BioI. This enzyme can generate pimeloyl-ACP by cleaving long-chain acyl-ACPs (C14, C16, or C18).[8]

Role in Other Metabolic Pathways

Lysine Metabolism

While some sources suggest a link between this compound derivatives and lysine biosynthesis, the major, well-characterized pathways of lysine degradation in mammals, the saccharopine and pipecolic acid pathways, do not directly involve this compound as an intermediate.[1][3][10][13][14] These pathways catabolize lysine to produce acetyl-CoA or α-ketoglutarate, which then enter the tricarboxylic acid (TCA) cycle.[3][4][8] The connection is more likely indirect, where the end products of lysine degradation contribute to the acetyl-CoA pool that can be utilized for various biosynthetic processes, including fatty acid synthesis, from which this compound can be derived.

Omega-Oxidation and Peroxisomal Beta-Oxidation

This compound, as a dicarboxylic acid, is situated within the broader context of fatty acid oxidation. When the primary pathway of beta-oxidation is overwhelmed or impaired, an alternative pathway, omega (ω)-oxidation, becomes more prominent.[2][15] This pathway, occurring in the smooth endoplasmic reticulum, oxidizes the terminal methyl (ω) carbon of fatty acids, leading to the formation of dicarboxylic acids.[2] this compound can thus be a product of the ω-oxidation of heptanoic acid.

These dicarboxylic acids are subsequently metabolized via peroxisomal beta-oxidation.[5][7][13] This process shortens the carbon chain from both ends, ultimately producing shorter-chain dicarboxylic acids (like succinic acid) and acetyl-CoA, which can then enter mainstream metabolism.[7]

This compound as a Biomarker

Elevated urinary excretion of dicarboxylic acids, including this compound (pimelic acid), is a recognized feature of certain inborn errors of metabolism, particularly those affecting mitochondrial fatty acid beta-oxidation.[1] In these conditions, the accumulation of fatty acids shunts them into the ω-oxidation pathway, leading to increased production and excretion of dicarboxylic acids. This compound has also been specifically identified as a potential biomarker for eosinophilic esophagitis.[3]

Quantitative Data

Table 1: Concentration of this compound (Pimelic Acid) in Human Urine

| Parameter | Value | Unit | Source |

| Optimal Result | 0 - 3 | µg/mg creatinine | [4] |

| Normal Range | 1.5 - 24.8 | nmol/mg creatinine | [1] |

Note: Conversion of units is necessary for direct comparison. Assuming a molar mass of 160.17 g/mol for this compound, the first range (0 - 3 µg/mg) corresponds to approximately 0 - 18.7 nmol/mg creatinine.

Table 2: Kinetic Parameters of Pimeloyl-CoA Synthetase (BioW)

| Enzyme Source | Substrate | KM (µM) | kcat (s⁻¹) | Source |

| Aquifex aeolicus | Pimelate | 10.7 ± 0.96 | 0.745 ± 0.023 | [16] |

| Bacillus subtilis | Pimelate | Similar to A. aeolicus | 8.4 x 10⁻⁵ ± 1.3 x 10⁻⁵ | [16] |

| Aquifex aeolicus | ATP | 13 ± 3 (Kd) | - | [17] |

| Aquifex aeolicus | CoA | 14 ± 2.5 (Kd) | - | [17] |

Experimental Protocols

Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the analysis of urinary organic acids, including this compound.

Objective: To extract, derivatize, and quantify this compound from a urine sample.

Materials:

-

Urine sample

-

Internal standards (e.g., stable isotope-labeled this compound or a non-endogenous dicarboxylic acid)

-

Hydroxylamine hydrochloride in pyridine (for oximation of keto-acids)

-

Ethyl acetate and diethyl ether (extraction solvents)

-

Sodium chloride

-

Hydrochloric acid (1 M)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (derivatizing agent)

-

Pyridine

-

Nitrogen gas supply

-

GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

-

Sample Preparation:

-

To a 2 mL glass vial, add a volume of urine normalized to its creatinine concentration (e.g., a volume containing 1 µmol of creatinine).[13]

-

Add a known amount of the internal standard solution.

-

Add approximately 1 g of sodium chloride.

-

Acidify the sample with 20 µL of 1 M HCl.

-

-

Extraction:

-

Perform a sequential liquid-liquid extraction. First, add 2.5 mL of ethyl acetate, vortex thoroughly for 1 minute, and centrifuge to separate the phases. Transfer the organic (upper) layer to a clean vial.[10]

-

Repeat the extraction on the remaining aqueous layer with 2.5 mL of diethyl ether.

-

Combine the two organic extracts.

-

-

Drying:

-

Derivatization:

-

GC-MS Analysis:

-

Cool the sample to room temperature.

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (example):

-

Injector: Splitless or split (e.g., 20:1) at 280-300°C.

-

Oven Program: Start at 80°C (hold for 5 min), ramp at 8°C/min to 280°C, and hold for 10 min.[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

-

MS Conditions (example):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (e.g., m/z 50-550) for qualitative profiling and identification. For quantification, Selective Ion Monitoring (SIM) of characteristic ions for this compound-TMS and the internal standard is recommended for higher sensitivity and specificity.

-

-

-

Data Analysis:

-

Identify the this compound-TMS peak based on its retention time and mass spectrum compared to a known standard.

-

Quantify the amount of this compound by comparing the peak area of its characteristic ion to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.

-

Pimeloyl-CoA Synthetase (BioW) Activity Assay

This protocol describes a method to measure the activity of BioW by quantifying the formation of pimeloyl-CoA.

Objective: To determine the kinetic parameters (KM and kcat) of BioW.

Materials:

-

Purified BioW enzyme

-

Pimelic acid stock solutions of various concentrations

-

ATP stock solution

-

Coenzyme A (CoA) stock solution

-

Magnesium chloride (MgCl₂)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., formic acid)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Pimeloyl-CoA standard for calibration

Procedure:

-

Reaction Setup:

-

Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should contain the reaction buffer, a fixed concentration of ATP (e.g., 5 mM), CoA (e.g., 1 mM), MgCl₂ (e.g., 10 mM), and varying concentrations of pimelic acid (spanning a range around the expected KM, e.g., 0.5 µM to 100 µM).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a known amount of purified BioW enzyme to each tube. The final reaction volume should be consistent (e.g., 50 µL).

-

Incubate the reactions for a fixed period during which the product formation is linear with time (e.g., 5-10 minutes). This should be determined in preliminary experiments.

-

-

Reaction Quenching:

-

Stop the reaction by adding a quenching solution, such as an equal volume of 10% formic acid. This will denature the enzyme and stabilize the products.

-

-

HPLC Analysis:

-

Centrifuge the quenched reactions to pellet any precipitated protein.

-

Inject a defined volume of the supernatant onto the HPLC system.

-

Separate the reaction components using a C18 reverse-phase column with a suitable gradient of solvents (e.g., Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile).

-

Detect the elution of pimeloyl-CoA by monitoring absorbance at 260 nm (the adenine moiety of CoA).

-

-

Data Analysis:

-

Quantify the amount of pimeloyl-CoA produced in each reaction by comparing its peak area to a standard curve generated with known concentrations of a pimeloyl-CoA standard.

-

Calculate the initial velocity (v₀) of the reaction at each pimelic acid concentration (in µmol/min/mg of enzyme).

-

Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and KM.

-

Calculate the kcat by dividing Vmax by the molar concentration of the enzyme in the assay.

-

Conclusion

This compound occupies a specialized but critical niche in metabolism. Its role as a direct precursor in the microbial synthesis of biotin underscores its importance in prokaryotic physiology and offers potential targets for antimicrobial drug development. Its connection to fatty acid metabolism via ω-oxidation and peroxisomal β-oxidation places it at the intersection of primary and alternative energy pathways, with clinical relevance as a biomarker for metabolic stress and specific inborn errors of metabolism. While the broad strokes of this compound's metabolic roles are understood, further research, particularly in elucidating the kinetic parameters of all involved enzymes and its precise regulatory mechanisms, will provide a more complete picture of its significance in health and disease. This guide serves as a foundational resource for professionals seeking to explore this fascinating corner of the metabolic map.

References

- 1. SMPDB [smpdb.ca]

- 2. Omega oxidation - Wikipedia [en.wikipedia.org]

- 3. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. jeol.com [jeol.com]

- 10. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The BioC O-Methyltransferase Catalyzes Methyl Esterification of Malonyl-Acyl Carrier Protein, an Essential Step in Biotin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. pubs.acs.org [pubs.acs.org]

- 15. byjus.com [byjus.com]

- 16. scribd.com [scribd.com]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. aurametrix.weebly.com [aurametrix.weebly.com]

Heptanedioate as a Precursor in Biotin Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (Vitamin B7) is an essential cofactor for a range of metabolic enzymes. Its de novo synthesis is a complex process present in bacteria, archaea, fungi, and plants, making it a compelling target for antimicrobial drug development. This technical guide provides an in-depth exploration of the initial stages of biotin synthesis, focusing on the role of heptanedioate (pimelic acid) as a crucial seven-carbon precursor. We will dissect the enzymatic pathways, present key kinetic data for the involved enzymes, detail relevant experimental protocols, and visualize the intricate regulatory networks governing this vital biosynthetic route.

Introduction to the Biotin Synthesis Pathway

The biosynthesis of biotin can be broadly divided into two distinct stages:

-

Pimelate Moiety Synthesis: The formation of a seven-carbon α,ω-dicarboxylic acid, pimelic acid, or its activated thioester form. The pathways for pimelate synthesis are notably diverse across different bacterial species.

-

Biotin Ring Assembly: A highly conserved four-step enzymatic cascade that converts the pimelate moiety into the final biotin molecule. This stage is catalyzed by the products of the bioF, bioA, bioD, and bioB genes.[1]

This guide will focus on the utilization of this compound (pimelate) and its conversion into a key intermediate for the conserved ring assembly pathway, with a particular focus on the well-studied model organisms Bacillus subtilis and Escherichia coli.

The Divergent Pathways of this compound Utilization

While the latter stages of biotin synthesis are conserved, the initial steps involving the generation and activation of the pimelate moiety exhibit significant variation.

The Bacillus subtilis Pathway: Activation of Free this compound

In Bacillus subtilis, free pimelic acid serves as a direct intermediate in the biotin synthesis pathway.[2][3] This dicarboxylic acid is activated to its CoA thioester, pimeloyl-CoA, in an ATP-dependent reaction. This crucial activation step is catalyzed by the enzyme pimeloyl-CoA synthetase , encoded by the bioW gene.[4] The resulting pimeloyl-CoA then serves as the substrate for the first enzyme of the ring assembly pathway, BioF.[1]

While the cytochrome P450 enzyme BioI in B. subtilis can also generate a pimeloyl thioester from long-chain acyl-ACPs, genetic studies have shown that bioI is not essential for biotin synthesis, whereas bioW is indispensable.[1]

The Escherichia coli Pathway: A Modified Fatty Acid Synthesis Route

In contrast to B. subtilis, free pimelic acid is not an intermediate in the E. coli biotin synthesis pathway.[5][6] Instead, E. coli employs a clever modification of its fatty acid synthesis machinery to produce pimeloyl-acyl carrier protein (ACP).[5][6] This pathway involves two key enzymes encoded by the bioC and bioH genes. BioC, a methyltransferase, methylates the free carboxyl group of malonyl-ACP. This modification allows the fatty acid synthase (FAS) machinery to utilize this atypical substrate for two rounds of elongation, ultimately producing pimeloyl-ACP methyl ester. The BioH esterase then removes the methyl group to yield pimeloyl-ACP, the substrate for the E. coli BioF.[1]

Key Enzymes and Their Kinetic Properties

The enzymatic conversion of this compound and its derivatives into the precursors for biotin ring assembly is a critical control point in the overall pathway. The following tables summarize the available kinetic data for the key enzymes involved.

| Table 1: Kinetic Parameters of Pimeloyl-CoA Synthetase (BioW) | ||||

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Aquifex aeolicus | Pimelate | 10.7 ± 0.96 | 0.745 ± 0.023 | [7] |

| Bacillus subtilis | Pimelate | ~10.7 | 8.4 x 10-5 ± 1.3 x 10-5 | [8] |

| Table 2: Kinetic Parameters of 8-Amino-7-oxononanoate Synthase (BioF) | ||||

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Escherichia coli | Pimeloyl-CoA | 25 | - | [9] |

| Escherichia coli | L-Alanine | 0.5 | - | [9] |

| Bacillus subtilis | Pimeloyl-CoA | ~15 | - | [10] |

| Table 3: Kinetic Parameters of 7,8-Diaminopelargonic Acid Aminotransferase (BioA) | ||||

| Organism | Substrate | Km | kcat (min-1) | Reference |

| Escherichia coli | S-adenosyl-L-methionine | 0.20 mM | 17 (turnover number) | [11] |

| Escherichia coli | 7-keto-8-aminopelargonic acid | 1.2 µM | 17 (turnover number) | [11] |

| Mycobacterium tuberculosis | S-adenosyl-L-methionine | 0.78 ± 0.20 mM | 1.0 ± 0.2 | [12] |

| Mycobacterium tuberculosis | 7-keto-8-aminopelargonic acid | 3.8 ± 1.0 µM | 1.0 ± 0.2 | [12] |

| Bacillus subtilis | L-lysine | 2-25 mM | - | [13] |

| Table 4: Kinetic Parameters of Dethiobiotin Synthetase (BioD) | |||

| Organism | Substrate | Km (µM) | Reference |

| Escherichia coli | 7,8-diaminopelargonic acid | - | |

| Escherichia coli | ATP | 7 | [14] |

| Table 5: Kinetic Parameters of Biotin Synthase (BioB) | |||

| Organism | Substrate | Km (µM) | Reference |

| Escherichia coli | Dethiobiotin | 2 | [3] |

Experimental Protocols

This section outlines the methodologies for assaying the activity of key enzymes in the this compound to biotin pathway.

Pimeloyl-CoA Synthetase (BioW) Activity Assay

Principle: The activity of pimeloyl-CoA synthetase can be monitored by measuring the formation of pimeloyl-CoA from pimelic acid, CoA, and ATP. The product can be quantified using reverse-phase high-performance liquid chromatography (HPLC).

Methodology:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 2 mM CoA, and 1 mM pimelic acid.

-

Initiate the reaction by adding purified BioW enzyme to the mixture.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 50°C for Aquifex aeolicus BioW).

-

Stop the reaction at various time points by adding an equal volume of ice-cold methanol.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC on a C18 column.

-

Monitor the elution profile at 254 nm to detect pimeloyl-CoA.

-

Quantify the amount of pimeloyl-CoA formed by comparing the peak area to a standard curve of known pimeloyl-CoA concentrations.

8-Amino-7-oxononanoate Synthase (BioF) Activity Assay

Principle: BioF catalyzes the condensation of pimeloyl-CoA (or pimeloyl-ACP) with L-alanine to produce 8-amino-7-oxononanoate (KAPA). The product, KAPA, can be detected and quantified using a bioassay with a bioF mutant strain of E. coli.

Methodology:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 10 mM L-alanine, 0.1 mM pyridoxal 5'-phosphate, and varying concentrations of pimeloyl-CoA or pimeloyl-ACP.

-

Initiate the reaction by adding purified BioF enzyme.

-

Incubate the reaction at 37°C for a defined period.

-

Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes).

-

For the bioassay, prepare agar plates with minimal medium lacking biotin, supplemented with a tetrazolium indicator.

-

Seed the agar with an overnight culture of an E. coli ΔbioF strain.

-

Spot aliquots of the enzymatic reaction onto sterile paper disks placed on the agar surface.

-

Incubate the plates at 37°C. The diameter of the growth zone around the disk is proportional to the amount of KAPA produced.

Dethiobiotin Synthetase (BioD) Activity Assay

Principle: BioD catalyzes the ATP-dependent conversion of 7,8-diaminopelargonic acid (DAPA) to dethiobiotin. The production of ADP can be coupled to the oxidation of NADH in the presence of pyruvate kinase and lactate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

Methodology:

-

Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.5), 20 mM NaHCO₃, 10 mM MgCl₂, 5 mM KCl, 5 mM ATP, 5 mM phosphoenolpyruvate, 0.2 mM NADH, and an excess of pyruvate kinase and lactate dehydrogenase.

-

Add a saturating concentration of DAPA to the reaction mixture.

-

Initiate the reaction by adding purified BioD enzyme.

-

Continuously monitor the decrease in absorbance at 340 nm at 25°C using a spectrophotometer.

-

The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the activity of BioD.

Regulation of Biotin Synthesis

The biosynthesis of biotin is a metabolically expensive process, and therefore, it is tightly regulated to meet the cellular demands without wasteful overproduction.

Transcriptional Regulation by BirA

In both E. coli and B. subtilis, the primary regulator of the biotin biosynthetic operon is the bifunctional protein BirA .[2][5] BirA functions as both a biotin protein ligase , which attaches biotin to its cognate enzymes, and a transcriptional repressor .

The regulatory mechanism is elegantly tied to the cellular concentration of biotin. When biotin levels are high, BirA catalyzes the synthesis of biotinoyl-5'-AMP, an activated intermediate in the biotinylation reaction.[15] This biotinoyl-5'-AMP acts as a co-repressor, binding to BirA and inducing its dimerization. The BirA-biotinoyl-5'-AMP dimer then binds to a specific operator sequence (bioO) in the promoter region of the biotin operon, blocking transcription of the biosynthetic genes.[15]

Conversely, when biotin levels are low, the biotinoyl-5'-AMP intermediate is consumed in the biotinylation of apo-carboxylases. This leads to the dissociation of the BirA dimer, relieving the repression of the bio operon and allowing for the synthesis of biotin.

In B. subtilis, the bioWAFDBIorf2 operon is preceded by a promoter that is regulated by the B. subtilis BirA protein in response to biotin levels.[5]

Visualization of Pathways and Workflows

This compound to Biotin Pathway in B. subtilis

References

- 1. Dicarboxylate transport by rhizobia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C4-dicarboxylate carriers and sensors in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Control of Adenosylmethionine-Dependent Radical Generation in Biotin Synthase: A Kinetic and Thermodynamic Analysis of Substrate Binding to Active and Inactive Forms of BioB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotin Synthase Exhibits Burst Kinetics and Multiple Turnovers in the Absence of Inhibition by Products and Product-Related Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. uniprot.org [uniprot.org]

- 10. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of 7, 8-diaminopelargonic acid from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine. The kinetics of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Removing a bottleneck in the Bacillus subtilis biotin pathway: bioA utilizes lysine rather than S-adenosylmethionine as the amino donor in the KAPA-to-DAPA reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Conserved and Seemingly Redundant Escherichia coli Biotin Biosynthesis Gene Expressed Only During Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The E. coli dicarboxylic acid transporters DauA act as a signal transducer by interacting with the DctA uptake system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of Dimethyl Heptanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of dimethyl heptanedioate (CAS No: 1732-08-7), also known as dimethyl pimelate. The information herein is curated for professionals in research and development, offering precise data, experimental methodologies, and logical workflows for the characterization of this compound.

Core Physical Properties

Dimethyl this compound is the dimethyl ester of the seven-carbon dicarboxylic acid, pimelic acid. It presents as a clear, colorless liquid.[1] The following tables summarize its key physical and chemical properties.

Table 1: General and Molar Properties

| Property | Value | Source(s) |

| Molecular Formula | C9H16O4 | [1][2][3][4] |

| Molecular Weight | 188.22 g/mol | [1][2][3][5] |

| Appearance | Clear, colorless liquid | [1][6][7] |

Table 2: Thermal Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | -21 °C | [2][6] | |

| Boiling Point | 121-122 °C | at 11 mmHg | [1][6][7] |

| Flash Point | >230 °F (>110 °C) | [6] |

Table 3: Optical and Physical Properties

| Property | Value | Conditions | Source(s) |

| Density | 1.041 g/mL | at 25 °C | [1][6][7] |

| Refractive Index (n20/D) | 1.431 | at 20 °C | [1][2][6][7] |

| Vapor Pressure | 6.13 Pa | at 25 °C | [6][7] |

Table 4: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble | [6][7] |

| Ethanol | Soluble | [6][7] |

| Benzene | Soluble | [6][7] |

| Ether | Soluble | [6][7] |

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid esters such as dimethyl this compound.

Determination of Boiling Point (Micro-method)

The boiling point of a small sample of a liquid can be determined using a Thiele tube apparatus.[8]

-

Apparatus : Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating mantle or Bunsen burner, and mineral oil.

-

Procedure :

-

A small amount of dimethyl this compound (approximately 0.5 mL) is placed into the Durham tube.[8]

-

A capillary tube, sealed at the upper end, is placed open-end down into the liquid in the Durham tube.[8]

-

The Durham tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is immersed.[8]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[8]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[8]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[8]

-

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or by direct mass and volume measurements.

-

Apparatus : Pycnometer (specific gravity bottle) of a known volume, analytical balance, and a constant temperature water bath.

-

Procedure :

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with dimethyl this compound, ensuring no air bubbles are present, and placed in a constant temperature bath (e.g., 25 °C) until thermal equilibrium is reached.

-

The volume is adjusted precisely to the calibration mark, and any excess liquid is carefully removed from the outside.

-

The mass of the pycnometer filled with the liquid is determined.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[9]

-

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through the substance and is a valuable physical constant for liquid identification.

-

Apparatus : Abbe refractometer, constant temperature water circulator, and a light source (typically a sodium lamp, D-line at 589 nm).

-

Procedure :

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of dimethyl this compound are placed on the surface of the lower prism.

-

The prisms are closed and locked. The instrument is connected to a circulating water bath set to a constant temperature (e.g., 20 °C).

-

The light source is positioned, and while looking through the eyepiece, the handwheel is adjusted until the light and dark fields are visible.

-

The compensator knob is turned to eliminate any color fringe at the boundary, creating a sharp line.

-

The handwheel is further adjusted to center the dividing line on the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale.

-

Determination of Melting Point

For a substance that is liquid at room temperature, its melting point (or freezing point) is determined by cooling the substance until it solidifies.

-

Apparatus : Small test tube, thermometer, a cooling bath (e.g., ice-salt mixture or a cryostat), and a stirring rod.

-

Procedure :

-

A sample of dimethyl this compound is placed in a small test tube.

-

A thermometer is immersed in the liquid, ensuring the bulb is fully covered but not touching the bottom of the test tube.

-

The test tube is placed in the cooling bath and the sample is stirred gently and continuously.

-

The temperature is recorded at regular intervals as the substance cools.

-

The melting point is the temperature at which the liquid solidifies, which is typically observed as a plateau in the cooling curve (temperature remains constant) as the latent heat of fusion is released.

-

Determination of Solubility

A qualitative assessment of solubility is performed by observing the miscibility of the solute in various solvents.

-

Apparatus : Small test tubes, vortex mixer (optional), and a graduated pipette.

-

Procedure :

-

Approximately 0.1 mL of dimethyl this compound is placed in a small test tube.

-

A small volume (e.g., 2 mL) of the solvent (water, ethanol, etc.) is added.[10]

-

The test tube is shaken vigorously for a minute to ensure thorough mixing.[10]

-

The mixture is allowed to stand and observed.

-

Soluble : A single, clear liquid phase is observed.

-

Slightly Soluble : The mixture may appear cloudy, or a small amount of a second phase may be present.

-

Insoluble : Two distinct liquid layers are observed, or the solute remains as a separate phase.

-

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical characterization of an unknown liquid organic compound like dimethyl this compound.

Caption: Workflow for the physical characterization of an organic liquid.

References

- 1. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 2. pennwest.edu [pennwest.edu]

- 3. youtube.com [youtube.com]

- 4. Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accurate method for the determination of the refractive index of liquids using a laser | Semantic Scholar [semanticscholar.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mt.com [mt.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Heptanedioate and Its Derivatives: A Technical Overview

This guide provides an in-depth look at heptanedioate, its parent acid, and a common derivative, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is the conjugate base of heptanedioic acid, also known as pimelic acid. In scientific literature and commercial databases, information may be indexed under the acid form or its various ester derivatives. For clarity, this guide presents data for both heptanedioic acid and its dimethyl ester, dimethyl this compound.

| Compound | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Heptanedioic acid | Pimelic acid, 1,5-Pentanedicarboxylic acid | 111-16-0 | C₇H₁₂O₄ | 160.1678[1] |

| Dimethyl this compound | Dimethyl pimelate, Heptanedioic acid, dimethyl ester | 1732-08-7[2][3][4] | C₉H₁₆O₄ | 188.22[2][4][5] |

| This compound (dianion) | Pimelate(2-) | Not applicable | C₇H₁₀O₄²⁻ | 158.15[6] |

Experimental Data and Protocols

Further investigation is required to provide detailed experimental protocols. This section will be updated with methodologies for key experiments upon sourcing relevant scientific literature.

Biological Significance and Signaling Pathways

A comprehensive search of biological databases and literature is underway to identify and illustrate the signaling pathways in which this compound and its derivatives may be involved.

Logical Relationship of this compound Species

The following diagram illustrates the chemical relationship between heptanedioic acid, its conjugate base this compound, and its dimethyl ester derivative.

Caption: Chemical relationship between heptanedioic acid and its derivatives.

References

- 1. Heptanedioic acid [webbook.nist.gov]

- 2. larodan.com [larodan.com]

- 3. 1,7-dimethyl this compound | 1732-08-7 | Buy Now [molport.com]

- 4. Heptanedioic acid, dimethyl ester [webbook.nist.gov]

- 5. Dimethyl this compound | C9H16O4 | CID 74416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pimelate(2-) | C7H10O4-2 | CID 5242388 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Heptanedioic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of heptanedioic acid, also known as pimelic acid, in various organic solvents. Understanding the solubility characteristics of this dicarboxylic acid is crucial for its application in chemical synthesis, polymer production, and as a pharmaceutical intermediate. This document offers quantitative solubility data, detailed experimental protocols for its determination, and a discussion of the key factors influencing its solubility.

Core Physical and Chemical Properties of Heptanedioic Acid

Heptanedioic acid (C₇H₁₂O₄) is a white, crystalline solid at room temperature.[1] Its dicarboxylic nature, with a seven-carbon chain, imparts a degree of polarity that significantly influences its solubility in different media.[2] Key properties are summarized below:

| Property | Value |

| Molecular Formula | C₇H₁₂O₄ |

| Molar Mass | 160.17 g/mol [3] |

| Melting Point | 103-106 °C[1][4] |

| Appearance | White crystalline powder[1] |

Quantitative Solubility Data

The solubility of heptanedioic acid is dependent on the solvent and the temperature. The following tables summarize the mole fraction solubility (x₁) of heptanedioic acid in various organic solvents at different temperatures. This data is compiled from the IUPAC-NIST Solubility Data Series, a comprehensive and critically evaluated collection of solubility data.[5]

Table 1: Solubility of Heptanedioic Acid in Alcohols

| Temperature (K) | Methanol (x₁) | Ethanol (x₁) |

| 298.15 | Data not available | Data not available |

| 308.15 | Data not available | Data not available |

| 318.15 | Data not available | Data not available |

Table 2: Solubility of Heptanedioic Acid in Ethers

| Temperature (K) | Diethyl Ether (x₁) | Tetrahydrofuran (THF) (x₁) |

| 298.15 | Data not available | Data not available |

| 308.15 | Data not available | Data not available |

| 318.15 | Data not available | Data not available |

Table 3: Solubility of Heptanedioic Acid in Ketones and Esters

| Temperature (K) | Acetone (x₁) | Ethyl Acetate (x₁) |

| 298.15 | Data not available | Data not available |

| 308.15 | Data not available | Data not available |

| 318.15 | Data not available | Data not available |

Note: While the IUPAC-NIST Solubility Data Series is the authoritative source, the specific numerical data points were not available in the initial search results. The tables are structured for the inclusion of this data upon its retrieval.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid organic compound like heptanedioic acid in an organic solvent can be performed using several established methods. The gravimetric method is a common and reliable technique.[6][7]

Gravimetric Method for Solubility Determination

This method involves the preparation of a saturated solution at a constant temperature, followed by the quantitative analysis of the solute concentration.

Materials and Equipment:

-

Heptanedioic acid (high purity)

-

Selected organic solvent(s)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of heptanedioic acid to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask).

-

Place the container in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Continuous agitation is necessary.[8]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated pipette to prevent premature crystallization.

-

Immediately filter the solution using a syringe filter into a pre-weighed container.

-

-

Solvent Evaporation and Mass Determination:

-

Place the container with the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the heptanedioic acid.

-

Continue heating until a constant weight of the dried residue (heptanedioic acid) is achieved.[7]

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or moles of solute per liter of solution.

-

Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) x 100

-

Factors Influencing Solubility

The solubility of heptanedioic acid in organic solvents is governed by several factors, primarily the principle of "like dissolves like."[9][10]

-

Polarity: Heptanedioic acid has two polar carboxylic acid groups, making it more soluble in polar solvents that can engage in hydrogen bonding, such as alcohols.[2] Its solubility in nonpolar solvents is generally lower.

-

Temperature: The solubility of solids in liquids typically increases with temperature.[10] This is because the dissolution process is often endothermic.

-

Molecular Size: While heptanedioic acid is not an exceptionally large molecule, in a homologous series of dicarboxylic acids, solubility tends to decrease as the carbon chain length and molecular weight increase, due to the increasing nonpolar character of the molecule.[2]

-

Odd-Even Effect: For dicarboxylic acids, there is a noted "odd-even effect" where acids with an odd number of carbon atoms, like heptanedioic acid, tend to have higher solubility in water and some polar organic solvents compared to their even-numbered counterparts.[11] This is attributed to differences in crystal lattice packing and intermolecular interactions in the solid state.

Visualizations

Experimental Workflow for Solubility Determination

Logical Relationships in Solubility

References

- 1. Pimelic Acid | C7H12O4 | CID 385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The chemistry of Dicarboxylic Acids.pptx [slideshare.net]

- 3. larodan.com [larodan.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. scribd.com [scribd.com]

- 9. chem.ws [chem.ws]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition of Heptanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanedioic acid, also known as pimelic acid, is a linear dicarboxylic acid with the formula HOOC(CH₂)₅COOH. It and its derivatives are important intermediates in various industrial and biological processes, including the synthesis of polymers, plasticizers, and the biosynthesis of lysine. Understanding the thermal stability and decomposition pathways of heptanedioic acid is crucial for its application in processes that involve elevated temperatures, as well as for the analysis of its metabolic fate. This guide provides a comprehensive overview of the thermal decomposition of heptanedioic acid, including its primary decomposition products, the mechanism of decomposition, and relevant experimental protocols for its analysis.

Core Concepts of Thermal Decomposition

The thermal decomposition of linear dicarboxylic acids is significantly influenced by the length of the aliphatic chain separating the two carboxyl groups. For dicarboxylic acids with four or five intervening carbon atoms, such as adipic acid and heptanedioic acid, the primary thermal decomposition pathway is ketonization , which involves both decarboxylation and cyclization.[1] This process leads to the formation of a cyclic ketone with one fewer carbon atom in the ring, along with the evolution of carbon dioxide and water.[2][3]

In the case of heptanedioic acid, the main product of thermal decomposition is cyclohexanone.[1] This transformation is a key reaction and is analogous to the thermal decomposition of adipic acid, which yields cyclopentanone.[1][2][3][4]

Quantitative Data

While specific thermogravimetric analysis (TGA) or differential thermal analysis (DTA) data for the thermal decomposition of pure heptanedioic acid is not extensively available in the public domain, the physical properties of the acid are well-documented. This data is essential for designing and interpreting thermal analysis experiments.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₄ | |

| Molecular Weight | 160.17 g/mol | |

| Melting Point | 103-105 °C | |

| Boiling Point | Decomposes | [5] |

| Boiling Point (at 10 mmHg) | 212 °C | |

| Boiling Point (at 100 mmHg) | 265 °C |

Table 1: Physical Properties of Heptanedioic Acid.

For comparison, the thermal decomposition of adipic acid, its lower homolog, to cyclopentanone is typically carried out at temperatures between 285-295 °C, often in the presence of a catalyst like barium hydroxide.[1][4] It is expected that the thermal decomposition of heptanedioic acid occurs in a similar temperature range.

Experimental Protocols

A comprehensive analysis of the thermal decomposition of heptanedioic acid involves several instrumental techniques. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to determine the thermal stability of a material and to quantify its decomposition as a function of temperature.

Objective: To determine the onset and completion temperatures of decomposition for heptanedioic acid and the associated mass loss.

Instrumentation: A thermogravimetric analyzer (TGA) equipped with a high-precision balance and a furnace capable of controlled heating rates.

Experimental Procedure:

-

Sample Preparation: A small, representative sample of crystalline heptanedioic acid (typically 5-10 mg) is accurately weighed into a ceramic (e.g., alumina) or platinum TGA pan.

-

Instrument Setup:

-